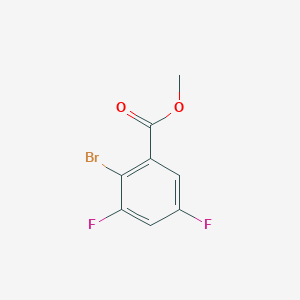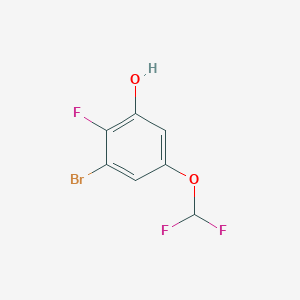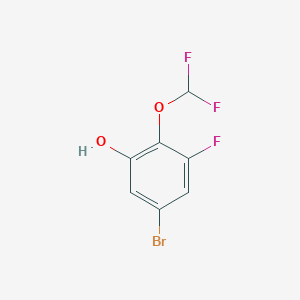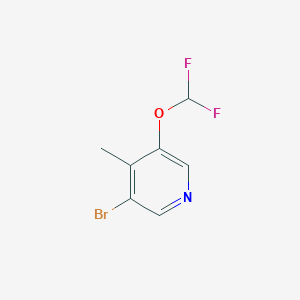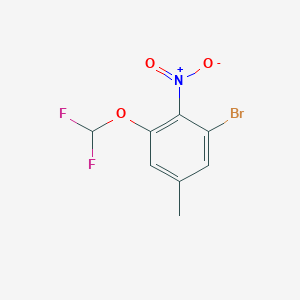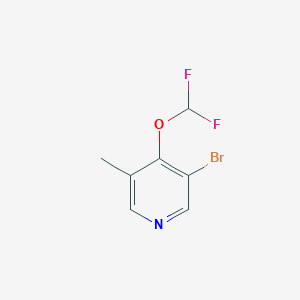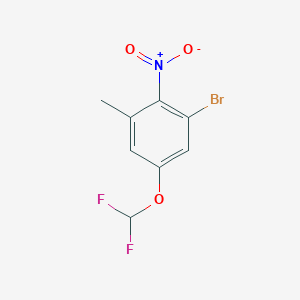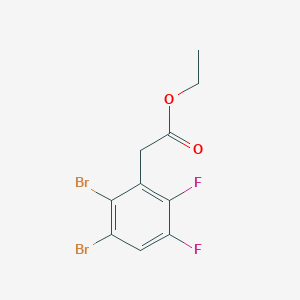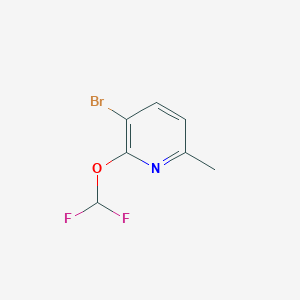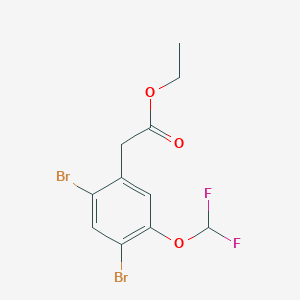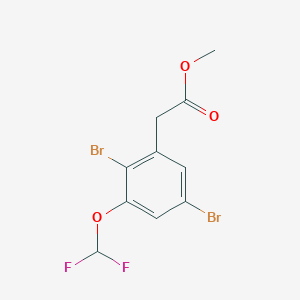
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Descripción general
Descripción
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate (MDBDFP) is an organic compound belonging to the class of brominated phenylacetates. It is a colorless solid that is insoluble in water but soluble in organic solvents. MDBDFP has a wide range of applications in various fields, including medicine, agriculture, and biotechnology. In addition, MDBDFP has been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reactant in chemical reactions. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been used in several studies to investigate the mechanism of action of various drugs and compounds. For example, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been used to study the mechanism of action of antimalarial drugs, antibiotics, and antifungal drugs.
Mecanismo De Acción
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has several distinct mechanisms of action. It can act as a proton donor, a nucleophile, and an electron acceptor. As a proton donor, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can react with an electron-rich species to form a covalent bond. As a nucleophile, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can react with an electron-deficient species to form a covalent bond. Finally, as an electron acceptor, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can react with an electron-rich species to form a covalent bond.
Biochemical and Physiological Effects
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has several biochemical and physiological effects. It can act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been found to have anti-inflammatory and antioxidant properties. Finally, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has several advantages and limitations for laboratory experiments. One of the major advantages of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is its low toxicity, which makes it safe to use in laboratory experiments. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is relatively stable and can be stored for long periods of time without significant degradation. However, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is insoluble in water, which can limit its use in some laboratory experiments.
Direcciones Futuras
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate has a wide range of potential applications and future directions. One potential direction is to further investigate its anti-cancer properties, as this could lead to the development of new cancer treatments. In addition, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate could be used to develop new drugs and compounds with improved pharmacokinetic and pharmacodynamic properties. Finally, Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate could be used to develop new catalysts for organic synthesis reactions.
Propiedades
IUPAC Name |
methyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCIMYVPCBKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



